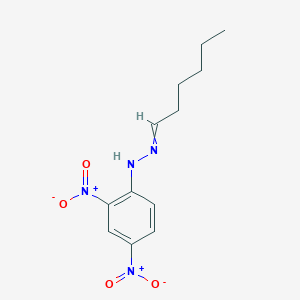

Hexanal 2,4-dinitrophenylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

1527-97-5 |

|---|---|

Molecular Formula |

C12H16N4O4 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

N-[(Z)-hexylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8- |

InChI Key |

SJUYYAXVFFVQNX-JYRVWZFOSA-N |

SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

CCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Hexanal 2,4-Dinitrophenylhydrazone

Molecular Weight, Structure, and Analytical Characterization[1][2]

Executive Summary

This technical guide provides a rigorous examination of the hexanal-2,4-dinitrophenylhydrazone (Hexanal-DNPH) derivative, the standard analyte for quantifying hexanal in biological and environmental matrices.[1] Hexanal (

Chemical Identity and Structural Analysis[4]

The formation of Hexanal-DNPH is a condensation reaction characterized by nucleophilic addition followed by dehydration.[1]

| Property | Data |

| Systematic Name | Hexanal, (2,4-dinitrophenyl)hydrazone |

| CAS Registry Number | 1527-97-5 |

| Molecular Formula | |

| Molecular Weight | 280.28 g/mol |

| Exact Mass | 280.1172 Da |

| Melting Point | 104 °C (Experimental range: 98–107 °C depending on isomer ratio) |

| UV | 360 nm (in Acetonitrile) |

1.1 Reaction Mechanism

The reaction is acid-catalyzed.[1][2][3] The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the attack by the nucleophilic nitrogen of the hydrazine group.[1]

Key Mechanistic Steps:

-

Nucleophilic Attack: The terminal amine of DNPH attacks the carbonyl carbon of hexanal.[1]

-

Proton Transfer: Formation of a tetrahedral carbinolamine intermediate.[1]

-

Dehydration: Acid-assisted elimination of water yields the hydrazone double bond (

).[1]

Figure 1: Acid-catalyzed nucleophilic addition-elimination pathway for Hexanal-DNPH synthesis.

1.2 Isomerism (E/Z Configuration)

The

-

E-isomer (Anti): Sterically favored and thermodynamically stable.[1] The bulky 2,4-dinitrophenyl group is trans to the alkyl chain.[1]

-

Z-isomer (Syn): Kinetic product.[1] Often converts to the E-isomer over time or with acid catalysis.[1]

-

Analytical Impact: In HPLC, these may appear as a split peak or a shoulder.[1] Standard methods often sum the areas if resolution is partial, or drive conversion to the E-isomer via heating/acidification.[1]

Experimental Protocols

2.1 Derivatization Workflow (Standardized)

This protocol aligns with EPA Method TO-11A for air sampling but is adapted here for liquid samples (e.g., biological fluids, oil matrices).

Reagents:

-

DNPH Solution: 3 mg/mL in Acetonitrile (ACN) containing 0.1% Phosphoric Acid or HCl.[1]

-

Stop Solution: Ammonium Acetate (if neutralizing) or direct injection.[1]

Step-by-Step Procedure:

-

Preparation: Add 100 µL of sample (hexanal standard or unknown) to a reaction vial.

-

Reaction: Add 400 µL of acidified DNPH solution.

-

Incubation: Vortex and incubate at 25°C for 30 minutes. (Note: Heating to 60°C for 10 mins accelerates the reaction but may degrade labile lipid peroxides).[1]

-

Quenching (Optional): If analyzing immediately, quenching is not strictly necessary.[1] For storage, neutralize acid to prevent hydrolysis.[1]

-

Filtration: Filter through a 0.22 µm PTFE syringe filter before HPLC injection.

2.2 Self-Validating System Check

To ensure data integrity, every batch must include:

-

Blank: ACN + DNPH reagent (checks for background carbonyls).[1]

-

Control: A known concentration of Hexanal (verifies derivatization efficiency).

-

Validation Logic: If the Control peak area is <90% of the theoretical yield based on molarity, the DNPH reagent may be oxidized or the acid concentration is insufficient.[1]

Analytical Characterization

3.1 HPLC-UV/Vis Parameters

The dinitrophenyl group acts as a strong chromophore.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5 µm).

-

Mobile Phase A: Water / Tetrahydrofuran / ACN (60:10:[1]30) or pure Water.

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 50% B to 100% B over 10-15 minutes.

-

Detection: 360 nm (Primary), 254 nm (Secondary - less specific).[1]

-

Retention Time: Hexanal-DNPH typically elutes after lighter aldehydes (Formaldehyde, Acetaldehyde) and before heavier ones (Heptanal, Nonanal).[1]

3.2 Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides definitive structural confirmation, distinguishing Hexanal-DNPH from interfering compounds.[1]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode is often more sensitive for DNPH derivatives due to the resonance-stabilized anion.[1]

-

Parent Ion:

-

Negative Mode:

m/z[1] -

Positive Mode:

m/z

-

-

Fragmentation Pattern (MS/MS):

Figure 2: Integrated analytical workflow for Hexanal-DNPH quantification.

Troubleshooting & Interferences

-

Ozone Interference: In air sampling, ozone reacts with DNPH to form 2,4-dinitrophenol, which can co-elute or degrade the derivative.[1][4]

-

Solution: Use an ozone scrubber (KI trap) upstream of the collection media.[1]

-

-

Peak Splitting: Doublets in the chromatogram usually indicate partial separation of E/Z isomers.[1]

-

Solution: Ensure the column temperature is controlled (30-40°C). If quantification is robust, sum the areas of both peaks.[1]

-

-

High Blank Background: DNPH is light-sensitive and prone to oxidation.[1]

-

Solution: Recrystallize DNPH from hot acetonitrile if background peaks interfere with the Limit of Quantitation (LOQ).[1]

-

References

-

National Institute of Standards and Technology (NIST). Hexanal, (2,4-dinitrophenyl)hydrazone - Gas Chromatography Mass Spectrometry Data.[1] NIST Chemistry WebBook, SRD 69.[1][5] [Link]

-

U.S. Environmental Protection Agency (EPA). Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC).[1] Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air, Second Edition.[1] [Link]

-

PubChem. Hexanal 2,4-dinitrophenylhydrazone Compound Summary. National Library of Medicine.[1] [Link]

-

Uchiyama, S., et al. "Analytical method for carbonyl compounds in air using 2,4-dinitrophenylhydrazine cartridges and HPLC." Journal of Chromatography A, 2003.[1] (Contextual grounding for derivatization efficiency).

Sources

Mechanistic & Analytical Profiling of Hexanal-DNPH Derivatization

A Technical Guide for Lipid Peroxidation & Aldehyde Quantitation

Executive Summary

Hexanal (caproaldehyde) is a volatile secondary oxidation product of linoleic acid (omega-6 fatty acid) and a critical biomarker for lipid peroxidation in biological systems and food matrices. Its quantification is challenging due to high volatility and reactivity. The industry-standard solution is derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable, UV-absorbing hydrazone.

This guide details the acid-catalyzed nucleophilic addition-elimination mechanism, addresses the critical challenge of syn/anti (E/Z) isomerization during HPLC analysis, and provides a self-validating experimental protocol.

Part 1: Fundamental Chemistry & Mechanism

The Reaction: Acid-Catalyzed Nucleophilic Addition-Elimination

The formation of Hexanal-DNPH is a condensation reaction. It proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of hexanal, followed by dehydration.

Key Mechanistic Constraints:

-

Acid Catalysis: The reaction requires an acidic environment (pH ~3.0–5.0) to protonate the carbonyl oxygen, increasing its electrophilicity.

-

pH Balance: If the solution is too acidic (pH < 2), the hydrazine amine group becomes protonated (

), destroying its nucleophilicity and halting the reaction. -

Product Stability: The resulting hydrazone is stabilized by resonance between the benzene ring and the C=N double bond, shifting the absorption maximum (

) to ~360 nm (Yellow/Orange).

Visualization: Reaction Mechanism

The following diagram illustrates the electron flow from the initial nucleophilic attack to the final elimination of water.[1]

Figure 1: Step-by-step mechanistic pathway of Hexanal-DNPH formation showing the transition from addition to elimination.

Part 2: The Isomerism Challenge (E/Z Separation)

A frequent source of error in Hexanal-DNPH analysis is the formation of geometric isomers. The C=N double bond allows for E (anti) and Z (syn) configurations.

-

Thermodynamics: The E-isomer is sterically favored and typically constitutes >90% of the product in equilibrium.

-

Kinetic Trap: Strong acid catalysis or exposure to UV light can shift the equilibrium, generating significant amounts of the Z-isomer.

-

Chromatographic Impact: On high-efficiency C18 columns, these isomers may resolve as split peaks. Integrating only the dominant E-peak leads to underestimation of the total hexanal concentration.

Validation Strategy: To ensure accuracy, the protocol below recommends adding trace phosphoric acid to standards and samples to enforce a constant thermodynamic equilibrium ratio between isomers.

Part 3: Analytical Workflow & Experimental Protocol

Reagents & Preparation

-

DNPH Reagent: Dissolve 2,4-DNPH in acetonitrile (ACN) acidified with HCl or

. (Note: Commercially available DNPH cartridges are standard for air sampling per EPA TO-11A). -

Hexanal Standard: Prepare fresh in ACN. Hexanal oxidizes rapidly to hexanoic acid; store under nitrogen.

-

Mobile Phases:

-

A: Water / Tetrahydrofuran (THF) / ACN (60:10:30)

-

B: ACN / Water (90:10)

-

Derivatization Protocol (Biological Fluids/Oils)

This protocol is adapted for lipid peroxidation analysis in plasma or oil matrices.

Step 1: Sample Extraction Mix 100 µL of sample (plasma/oil) with 400 µL of ACN to precipitate proteins/lipids. Centrifuge at 10,000 x g for 5 mins. Collect supernatant.

Step 2: Reaction Add 200 µL of supernatant to 100 µL of Acidified DNPH Solution (10 mM DNPH in 1M HCl).

-

Control: Incubate at ambient temperature for 60 minutes in the dark . (Light promotes Z-isomer formation).

Step 3: Quenching & Neutralization Add 100 µL of 1M Tris-buffer (pH 8.0) or dilute with mobile phase to quench the reaction and protect the HPLC column from extreme acidity.

Step 4: HPLC Analysis Inject 10-20 µL onto a C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm).

HPLC Conditions & Data Processing

| Parameter | Setting | Rationale |

| Column Temp | 30°C | Maintains reproducible isomer ratios. |

| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |

| Detection | UV 360 nm | |

| Gradient | 50% B to 100% B (10 min) | Elutes Hexanal-DNPH at ~6-7 min (hydrophobic). |

| Integration | Sum of E + Z peaks | Critical: If split peaks appear, sum areas for total quantitation. |

Visualization: Analytical Workflow

Figure 2: Operational workflow for the extraction, derivatization, and quantification of Hexanal.

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), implement these checks:

-

The Ozone Interference (Air Sampling):

-

Issue: Ozone reacts with DNPH and hydrazones, degrading the derivative.

-

Solution: Use an ozone scrubber (KI denuder) upstream of the sampling cartridge (EPA Method TO-11A).[2]

-

-

Blank Validation:

-

DNPH reagents often contain trace carbonyl impurities. Always run a Reagent Blank . If the blank hexanal peak > 10% of sample, recrystallize DNPH from hot acetonitrile.

-

-

Isomer Confirmation:

-

If a new peak appears near the Hexanal-DNPH retention time, acidify a standard aliquot with

. If the peak ratio changes (E converting to Z), it is the isomer, not an impurity.

-

References

-

US Environmental Protection Agency (EPA). (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). [Link][3]

-

Uchiyama, S., et al. (2003).[4] Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A. [Link]

-

Binding, N., et al. (1996).[5] Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones.[5] Analytical and Bioanalytical Chemistry.[2][6][7] [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. aaclab.com [aaclab.com]

- 3. Analytical Method [keikaventures.com]

- 4. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones using 2,4-dinitrophenylhydrazine derivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blog.hoelzel-biotech.com [blog.hoelzel-biotech.com]

- 7. conservancy.umn.edu [conservancy.umn.edu]

Hexanal 2,4-dinitrophenylhydrazone melting point for identification

Content Type: Technical Whitepaper & Laboratory Protocol Subject: Qualitative Analysis & Derivatization of Hexanal (CAS: 66-25-1) Target Audience: Analytical Chemists, Drug Development Scientists, and QC Researchers

Executive Summary

In the context of pharmaceutical stability testing and lipid oxidation studies, Hexanal serves as a critical biomarker for the degradation of omega-6 fatty acids. While LC-MS/MS is the gold standard for quantitation, the derivatization of hexanal with 2,4-dinitrophenylhydrazine (2,4-DNPH) remains the definitive method for structural confirmation and reference standard preparation .

This guide details the physicochemical properties, synthesis, and identification of Hexanal 2,4-dinitrophenylhydrazone (Hexanal-DNPH). It specifically addresses the thermodynamic instability of hydrazone isomers—a common source of melting point depression that often leads to false-negative identification in research settings.

Chemical Identity & Physicochemical Data

The identification of hexanal relies on the conversion of the liquid aldehyde into a crystalline solid with a sharp melting point. The following data represents the purified E-isomer (anti), which is the thermodynamically stable form required for accurate identification.

| Parameter | Specification |

| Target Compound | Hexanal 2,4-dinitrophenylhydrazone |

| Parent Carbonyl | Hexanal (Caproaldehyde) |

| CAS Registry Number | 1527-97-5 |

| Molecular Formula | |

| Molecular Weight | 280.28 g/mol |

| Melting Point (Lit.) | 104 °C (Range: 103–105 °C) [1][2] |

| Appearance | Yellow to Orange Crystalline Needles |

| Solubility | Soluble in EtOAc, Dichloromethane; Sparingly soluble in cold EtOH |

Critical Note on Isomerism: 2,4-DNPH derivatives exist as geometric isomers (E and Z) around the C=N double bond. The crude reaction product is often a mixture, resulting in a depressed melting point (e.g., 95–98 °C). Recrystallization is mandatory to isolate the stable E-isomer and achieve the diagnostic melting point of 104 °C.

Reaction Mechanism & Chemical Basis[4]

The formation of Hexanal-DNPH is a classic nucleophilic addition-elimination reaction. The reaction is acid-catalyzed; however, pH control is vital. If the solution is too acidic, the hydrazine nitrogen becomes protonated (

Mechanism Visualization

The following diagram illustrates the pathway from nucleophilic attack to the final dehydration step.[1]

Figure 1: Acid-catalyzed condensation mechanism converting Hexanal to its hydrazone derivative.

Experimental Protocol: Synthesis & Purification

Safety Warning: Dry 2,4-dinitrophenylhydrazine is shock-sensitive and explosive. Always keep the reagent wet (typically supplied with ~30% water). Weigh it damp and account for water mass, or use a pre-prepared solution (Brady's Reagent).

Phase 1: Preparation of Brady's Reagent (0.1 M)

If commercial Brady's reagent is unavailable, prepare fresh to ensure reactivity.

-

Weigh 3.0 g of wet 2,4-DNPH solid.

-

Dissolve in 15 mL of concentrated Sulfuric Acid (

). Stir cautiously; this is exothermic. -

Slowly add this solution to a mixture of 20 mL Water and 70 mL Ethanol (95%).

-

Filter any solids. The filtrate is the active reagent.

Phase 2: Derivatization of Hexanal

-

Dissolve 0.5 mL (approx. 400 mg) of the unknown liquid (suspected Hexanal) in 10 mL of Ethanol .

-

Add 15 mL of the prepared Brady's Reagent.

-

Observation: A yellow/orange precipitate should form immediately. If no precipitate forms within 5 minutes, gently warm the mixture in a water bath (50 °C) for 10 minutes, then cool.

-

Let the mixture stand at room temperature for 15 minutes to maximize crystal growth.

Phase 3: Purification (Critical for Identification)

The crude solid will likely contain traces of acids and Z-isomers.

-

Filtration: Collect the solid using vacuum filtration (Buchner funnel).[1] Wash thoroughly with cold water (to remove

) followed by cold 50% ethanol . -

Recrystallization:

-

Transfer the crude solid to a small Erlenmeyer flask.

-

Add a minimum amount of hot Ethanol (95%) on a steam bath until dissolved.

-

Optional: If the solution is dark, add activated charcoal, boil for 1 min, and hot-filter.

-

Allow the filtrate to cool slowly to room temperature, then place in an ice bath.

-

-

Drying: Filter the purified crystals and dry in a desiccator or oven (max 60 °C) for 1 hour.

Workflow Visualization

Figure 2: Step-by-step workflow for isolating analytical-grade Hexanal-DNPH.

Troubleshooting & Data Interpretation

Deviations in melting point are the most common failure mode in this protocol. Use this table to diagnose results.

| Observation | Probable Cause | Corrective Action |

| MP = 104 °C | Confirmed Identification | No action needed. |

| MP = 94–98 °C | Impure / Isomer Mixture | Recrystallize again from ethanol. Ensure slow cooling to favor the E-isomer. |

| MP = 108 °C | Homolog Interference | Suspect Heptanal (MP 108 °C). Perform Mixed Melting Point test with authentic Hexanal-DNPH standard. |

| MP = 98 °C | Homolog Interference | Suspect Pentanal (MP 98 °C).[2] Verify by TLC or HPLC. |

| Oily Product | Solvent/Acid Trapped | Product did not crystallize fully. Scratch glass with rod or add water dropwise to induce nucleation. |

| Red Precipitate | Conjugation | If the precipitate is deep red rather than yellow/orange, suspect an |

The "Mixed Melting Point" Validation

To definitively confirm identity without advanced spectroscopy:

-

Mix equal parts (1:1) of your sample with a certified standard of Hexanal-DNPH (MP 104 °C).

-

Measure the melting point of the mixture.[2]

-

Result: If the MP remains 104 °C , the identity is confirmed. If the MP drops (e.g., to 90–95 °C), your sample is not Hexanal, even if its individual MP was close.

References

-

National Institute of Standards and Technology (NIST). (2023). Hexanal, (2,4-dinitrophenyl)hydrazone - NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

University of Louisiana at Lafayette. (n.d.). Table of Derivatives for Aldehydes and Ketones. Department of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (1943). 2,4-Dinitrophenylhydrazine Reagent Preparation. Org. Synth. Coll. Vol. 2, p.228. Retrieved from [Link]

-

Uchiyama, S., et al. (2003).[3] Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Guide: Hexanal-2,4-Dinitrophenylhydrazone (Hexanal-DNPH) Standards

Executive Summary

Hexanal (Capronaldehyde) is a critical volatile biomarker for lipid peroxidation and oxidative stress. However, its high volatility and reactivity make direct quantification difficult. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) yields Hexanal-DNPH (CAS: 1527-97-5), a stable, UV-active hydrazone suitable for high-sensitivity HPLC analysis.

This guide addresses the toxicological profile of the standard, safe handling protocols for the explosive parent reagent (DNPH), and validated analytical workflows (EPA Method 8315A compliant).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | Hexanal-2,4-dinitrophenylhydrazone |

| Synonyms | Capronaldehyde-DNPH; Hexanal (2,4-dinitrophenyl)hydrazone |

| CAS Number | 1527-97-5 |

| Molecular Formula | C₁₂H₁₆N₄O₄ |

| Molecular Weight | 280.28 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in Acetonitrile (ACN), Methanol, Ethyl Acetate; Insoluble in Water |

| Melting Point | 104°C - 108°C |

| UV Max ( | 358–360 nm (in Acetonitrile) |

Toxicological Profile & Hazard Identification

Distinguishing the Derivative from the Reagent

CRITICAL SAFETY NOTE: Researchers often conflate the hazards of the derivative (Hexanal-DNPH) with the reagent (DNPH).

-

DNPH (Reagent): Explosive when dry (desensitized with water). Severe skin sensitizer.

-

Hexanal-DNPH (Standard): Stable solid. Not explosive under normal conditions. Skin/Eye irritant.[1][2][3][4][5]

GHS Classification (Pure Substance)

Based on GHS Categories for Hydrazones:

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Hazards of Commercial Standards (Solution)

Most Hexanal-DNPH standards are supplied as 1 mg/mL solutions in Acetonitrile . In this form, the solvent hazards dominate :

-

Flammable Liquid: Category 2 (H225)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332)

-

Eye Irritation: Category 2A (H319)

Handling, Storage, & Emergency Protocols

Engineering Controls

-

Ventilation: All handling of solid standards or derivatization reactions must occur inside a certified chemical fume hood.

-

Static Control: When handling dry powder, use anti-static weighing boats. Ground all equipment, as hydrazones can be electrostatically active.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental contact. For prolonged handling of Acetonitrile solutions, use Butyl rubber or Silver Shield gloves to prevent solvent permeation.

-

Respiratory: If weighing neat powder outside a hood (not recommended), use a P95 particulate respirator.

Storage Conditions

-

Temperature: Store neat standards at -20°C .

-

Light Sensitivity: Hydrazones are prone to E/Z isomerization upon UV exposure. Store in amber vials wrapped in aluminum foil.

-

Stability: Re-certify purity annually. Degradation is indicated by the appearance of additional peaks (isomers or hydrolysis products) in HPLC.

Analytical Application: HPLC-UV Quantification

The Derivatization Mechanism

The acid-catalyzed condensation of Hexanal with DNPH is the industry standard for stabilizing volatile aldehydes.

Figure 1: Acid-catalyzed condensation mechanism converting volatile Hexanal to stable Hexanal-DNPH.

Validated HPLC Protocol (Adapted from EPA Method 8315A)

This protocol ensures separation of Hexanal-DNPH from excess DNPH and other carbonyl interferences (e.g., Formaldehyde-DNPH).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus or Hypersil GOLD), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: Water / Tetrahydrofuran / Acetonitrile (60:10:30 v/v/v).

-

Mobile Phase B: Acetonitrile / Water (60:40 v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detector: UV/Vis Diode Array at 360 nm .

-

Injection Volume: 20 µL.

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 100 | 0 |

| 20.0 | 0 | 100 |

| 25.0 | 0 | 100 |

| 26.0 | 100 | 0 |

Experimental Workflow

Figure 2: Step-by-step workflow for the capture, extraction, and quantification of Hexanal via DNPH derivatization.

Waste Disposal & Regulatory Compliance

-

Waste Stream: Hexanal-DNPH waste must be segregated as Halogenated Organic Waste (if DCM is used in extraction) or Non-Halogenated Organic Waste (if ACN/MeOH is used).

-

DNPH Reagent Disposal: Excess unreacted DNPH solution must be quenched with carbonyl-rich waste (e.g., Acetone) or treated as hazardous reactive waste. Never allow DNPH solutions to dry out in waste containers , as they form explosive crystals.

-

Regulatory Status:

-

TSCA (USA): Listed.

-

REACH (EU): Pre-registered.

-

References

-

National Institute of Standards and Technology (NIST). (2023). Hexanal, (2,4-dinitrophenyl)hydrazone Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

-

U.S. Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). SW-846 Test Methods. [Link]

Sources

Methodological & Application

Application Note: High-Resolution UHPLC Separation of Hexanal-DNPH from Complex Carbonyl Mixtures

Abstract

This application note presents a detailed protocol for the robust separation and quantification of Hexanal-2,4-dinitrophenylhydrazone (Hexanal-DNPH) from a complex mixture of other carbonyl-DNPH derivatives using Ultra-High-Performance Liquid Chromatography (UHPLC). This guide is intended for researchers, scientists, and drug development professionals who require sensitive and accurate measurement of hexanal, a key volatile organic compound, in various matrices. We will delve into the causality behind experimental choices, from sample derivatization to UHPLC method optimization, to ensure a self-validating and reproducible protocol.

Introduction: The Significance of Carbonyl Analysis

Carbonyl compounds, including aldehydes and ketones, are of significant interest across various scientific disciplines. They are prevalent as atmospheric pollutants, food and beverage aroma compounds, and biomarkers of oxidative stress in biological systems.[1] Hexanal, a six-carbon aldehyde, is a particularly important analyte due to its role as an indicator of lipid peroxidation and its contribution to the flavor profile of many food products.

Given their high volatility and often low concentrations, direct analysis of carbonyls can be challenging. A well-established approach involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts the carbonyls into stable, UV-active hydrazone derivatives suitable for liquid chromatography.[2] Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for this analysis, providing faster separations, superior resolution, and enhanced sensitivity through the use of sub-2 µm particle columns.[2]

This application note will specifically address the challenges of separating Hexanal-DNPH from other structurally similar and co-eluting carbonyls, providing a comprehensive and optimized UHPLC protocol.

The Derivatization Principle: From Volatile Carbonyl to Stable Hydrazone

The foundational step in this analytical workflow is the derivatization of hexanal and other carbonyls with DNPH. This reaction, depicted below, proceeds via a nucleophilic addition-elimination mechanism in an acidic environment. The resulting DNPH-hydrazone is a larger, less volatile molecule with a strong chromophore, making it ideal for reversed-phase UHPLC with UV detection.

DNPH Derivatization of Hexanal

Causality: The choice of DNPH as a derivatizing agent is deliberate. The two nitro groups on the phenyl ring act as strong electron-withdrawing groups, enhancing the molecule's UV absorbance and shifting the maximum absorption wavelength to a region (typically around 360 nm) with less interference from common sample matrices.

Experimental Workflow: A Step-by-Step Guide

The overall analytical process is a multi-step workflow designed to ensure accuracy and reproducibility. Each stage is critical for the successful separation and quantification of Hexanal-DNPH.

Sources

Introduction: The Significance of Hexanal in Edible Oil Quality

An Application Note for the Quantification of Hexanal in Edible Oils

Topic: Measuring Hexanal in Edible Oils using DNPH Derivatization Audience: Researchers, scientists, and quality control professionals in the food industry.

Lipid oxidation is a primary cause of quality degradation in edible oils, leading to the development of rancidity, off-flavors, and a decrease in nutritional value. This process involves a complex series of chemical reactions, with polyunsaturated fatty acids being particularly susceptible. Hexanal, a six-carbon aldehyde, is a major secondary oxidation product of omega-6 fatty acids, such as linoleic acid.[1][2] Consequently, its concentration serves as a critical and reliable indicator of the extent of lipid oxidation and the overall quality and shelf-life of an oil.[1][2]

Direct quantification of volatile aldehydes like hexanal can be challenging due to their low concentrations and lack of strong chromophores, which are necessary for detection by common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[3] To overcome this, a pre-column derivatization step is employed. The most common and robust method involves reacting the carbonyl group of hexanal with 2,4-dinitrophenylhydrazine (DNPH).[3][4][5] This reaction produces a stable, non-volatile derivative, hexanal-2,4-dinitrophenylhydrazone, which exhibits strong absorbance in the UV region, enabling sensitive and accurate quantification.

This application note provides a comprehensive, field-proven protocol for the determination of hexanal in edible oils using DNPH derivatization followed by HPLC-UV analysis. It details the chemical principles, a step-by-step methodology, data analysis, and essential validation parameters to ensure trustworthy and reproducible results.

Principle of the Method: The DNPH Derivatization Reaction

The core of this analytical method is the chemical derivatization of hexanal. The reaction is a nucleophilic addition-elimination condensation between the carbonyl group of hexanal and the hydrazine group of DNPH. This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of DNPH.[6] The subsequent elimination of a water molecule results in the formation of a stable hexanal-2,4-dinitrophenylhydrazone (DNPH-hydrazone).

The resulting DNPH-hydrazone derivative possesses two key characteristics that are advantageous for analysis:

-

Stability: The derivative is significantly more stable and less volatile than the parent aldehyde.

-

Strong UV Absorbance: The dinitrophenyl group acts as a powerful chromophore, allowing the derivative to be detected with high sensitivity by a UV detector, typically at a wavelength around 360 nm.[5][7][8]

It is important to note that the C=N double bond in the resulting hydrazone can lead to the formation of E and Z stereoisomers.[9] While modern reversed-phase HPLC columns can often separate these isomers, for quantification, it is common to sum the peak areas of both isomers if they are resolved. An alternative approach involves a reduction step to convert the C=N double bond to a C-N single bond, eliminating isomerism, though this adds complexity to the protocol.[9][10] The method described here focuses on direct quantification of the formed isomers.

Sources

- 1. medallionlabs.com [medallionlabs.com]

- 2. antec.de [antec.de]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. agilent.com [agilent.com]

- 5. hitachi-hightech.com [hitachi-hightech.com]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. iomcworld.com [iomcworld.com]

- 9. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Recovery Rates of Hexanal-DNPH in Blood Plasma

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on the quantification of hexanal in blood plasma. Hexanal, a key secondary product of lipid peroxidation of omega-6 fatty acids like linoleic acid, serves as a critical biomarker for oxidative stress.[1][2] Its accurate measurement is pivotal in understanding disease pathogenesis and therapeutic efficacy.

The analysis typically involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hexanal-dinitrophenylhydrazone, followed by chromatographic analysis.[3][4] However, the journey from blood sample to reliable data is fraught with challenges, primarily manifesting as low and inconsistent recovery rates. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your workflow.

Frequently Asked Questions (FAQs)

Q1: Why is hexanal a significant biomarker in blood plasma?

Hexanal is a volatile aldehyde produced from the decomposition of lipid hydroperoxides, which are primary products of lipid peroxidation.[1] Elevated levels of lipid peroxidation are associated with oxidative stress, a state implicated in numerous pathologies, including cardiovascular disease, diabetes, and neurodegenerative disorders.[5] Therefore, quantifying hexanal in plasma provides a valuable window into the systemic oxidative state of an individual.

Q2: What is the purpose of DNPH derivatization?

Derivatization is a crucial step for several reasons:

-

Stability: Volatile aldehydes like hexanal are inherently unstable and prone to evaporation and oxidation.[6] DNPH reacts with the aldehyde's carbonyl group to form a much more stable hydrazone derivative.[7]

-

Detection: Hexanal itself lacks a strong chromophore, making it difficult to detect with high sensitivity using common HPLC-UV detectors. The resulting DNPH derivative has strong UV absorbance around 360 nm, enabling sensitive quantification.[4][8]

-

Chromatography: The derivatization process increases the molecular weight and modifies the polarity of the analyte, often leading to better chromatographic separation and peak shape.

Q3: What are the primary challenges leading to low recovery of Hexanal-DNPH in plasma?

The primary challenges stem from a combination of the analyte's properties and the complexity of the biological matrix:

-

Analyte Volatility: Hexanal can be lost to the gas phase during any sample handling step, including collection, centrifugation, and solvent transfer.[6]

-

Matrix Complexity: Blood plasma is a dense matrix of proteins, lipids, and other small molecules.[9] Proteins can bind to hexanal, sequestering it from the derivatization reagent and extraction solvents.

-

Inefficient Extraction: The formed Hexanal-DNPH derivative must be efficiently separated from the plasma matrix. Incomplete extraction is a major source of analyte loss.[10]

-

Degradation: Both the native aldehyde and its DNPH derivative can be susceptible to degradation if not handled under optimal conditions (e.g., exposure to light or extreme temperatures).[6]

Troubleshooting Guide: Enhancing Hexanal-DNPH Recovery

This section addresses specific issues you may encounter during your experiments.

Q4: My Hexanal-DNPH recovery is consistently below 50%. What is the most likely cause?

Low recovery is a multi-faceted problem. The workflow diagram below illustrates the critical steps where loss can occur. Systematically investigating each step is key to identifying the bottleneck.

Caption: Critical steps in the Hexanal-DNPH analytical workflow.

Start by troubleshooting the three most common areas: Protein Precipitation, DNPH Derivatization, and Solid-Phase Extraction (SPE).

Answer & Corrective Actions:

1. Incomplete Protein Precipitation: Plasma proteins create a complex mesh that can physically trap hexanal, preventing its interaction with the DNPH reagent. Inefficient removal of these proteins is a primary cause of low recovery.

-

Causality: Organic solvents like acetonitrile and methanol function by disrupting the solvation shell around proteins, causing them to denature and precipitate. Acetonitrile is often considered more effective at precipitating a wider range of proteins than methanol.[11] A combination of solvents can sometimes yield optimal results for removing proteins while keeping the analyte of interest in solution.[9]

-

Troubleshooting Steps:

-

Solvent Choice: If you are using methanol, consider switching to ice-cold acetonitrile or a solvent mixture. A common starting point is a 3:1 or 4:1 ratio of organic solvent to plasma.[9][11]

-

Temperature: Perform the precipitation at low temperatures (e.g., on ice or at -20°C) to enhance protein aggregation and minimize analyte degradation.

-

Vortexing & Incubation: Ensure thorough mixing of the solvent and plasma. A brief but vigorous vortex followed by an incubation period (e.g., 20 minutes at -20°C) can improve precipitation efficiency.

-

Centrifugation: Use a high g-force (e.g., >10,000 x g) for an adequate duration (10-15 minutes) in a refrigerated centrifuge to ensure a compact protein pellet and clear supernatant.[12]

-

| Parameter | Recommendation | Rationale |

| Precipitating Agent | Ice-cold Acetonitrile (ACN) or ACN/Methanol mixtures.[9] | ACN is highly efficient at protein removal.[11] |

| Solvent:Plasma Ratio | 3:1 or 4:1 (v/v) | Ensures sufficient solvent to effectively denature proteins. |

| Temperature | -20°C to 4°C | Enhances precipitation and preserves analyte stability. |

| Centrifugation | >10,000 x g for 10-15 min at 4°C | Creates a firm pellet, preventing contamination of the supernatant.[12] |

| Table 1: Recommended conditions for protein precipitation. |

2. Suboptimal Derivatization Conditions: The reaction between hexanal and DNPH is pH-dependent and requires sufficient time and reagent concentration to proceed to completion.

-

Causality: The derivatization reaction is acid-catalyzed. An optimal pH (typically around 2-3) is required for the nucleophilic attack of the hydrazine on the carbonyl carbon.[13] Insufficient reagent, time, or improper pH will result in an incomplete reaction.

-

Troubleshooting Steps:

-

Acidification: Ensure the reaction mixture is acidified. Perchloric acid or formic acid are commonly used.[14][15] Verify the final pH of the mixture.

-

DNPH Concentration: Use a sufficient excess of DNPH to drive the reaction to completion. However, grossly excessive amounts can complicate the subsequent cleanup step.[16]

-

Reaction Time & Temperature: While the reaction is often rapid, allow adequate time (e.g., 30-60 minutes) for it to complete.[8] Performing the reaction at a controlled room temperature or slightly elevated temperature (e.g., 40°C) can increase the reaction rate, but must be balanced against the risk of analyte degradation.[8]

-

3. Inefficient Solid-Phase Extraction (SPE): SPE is a critical cleanup and concentration step. Analyte loss can occur if the cartridge is not properly conditioned, if the sample is loaded too quickly, if the wash solvent is too strong, or if the elution solvent is too weak.

-

Causality: Reversed-phase SPE (e.g., using a C18 sorbent) relies on hydrophobic interactions to retain the relatively non-polar Hexanal-DNPH derivative.[17] Each step—conditioning, loading, washing, and eluting—must be optimized to ensure the analyte is retained during loading and washing, and then fully released during elution.

-

Troubleshooting Steps:

-

Conditioning: Never skip the conditioning (e.g., with methanol/acetonitrile) and equilibration (e.g., with water) steps. This solvates the sorbent and prepares it for sample loading.

-

Loading Flow Rate: Load the sample slowly (e.g., 1-3 mL/min) to ensure sufficient interaction time between the analyte and the sorbent.[8]

-

Wash Step: The wash step removes polar interferences. Use a solvent that is weak enough not to elute the analyte (e.g., a low percentage of organic solvent in water).

-

Elution Solvent: Use a strong organic solvent (e.g., acetonitrile or methanol) to ensure complete elution of the Hexanal-DNPH derivative from the cartridge.[8] Eluting with multiple, smaller volumes can be more effective than a single large volume.

-

Drying Step: Ensure the cartridge is adequately dried after the wash step to prevent water from being carried into the final eluate, which can affect subsequent analysis, especially if evaporation is required.

-

Q5: My recovery is inconsistent between samples. What should I investigate?

Poor reproducibility often points to variability in manual procedures or the degradation of reagents and standards.

Sources

- 1. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. agilent.com [agilent.com]

- 8. unitedchem.com [unitedchem.com]

- 9. Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. welchlab.com [welchlab.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of volatile aldehyde biomarkers in human blood by derivatization and dispersive liquid-liquid microextraction based on solidification of floating organic droplet method by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction [jstage.jst.go.jp]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Hexanal 2,4-dinitrophenylhydrazone (DNPH) Stability

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of analytical chemistry and the challenges you face in the lab. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of hexanal 2,4-dinitrophenylhydrazone, with a specific focus on the critical role of pH.

Core Principles: The Chemistry of DNPH Derivatization

The reaction between hexanal and 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone for the quantification of carbonyl compounds.[1][2] It is a condensation reaction that proceeds via nucleophilic addition-elimination to form a stable, colored 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5][6]

The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of hexanal, which enhances the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the terminal amino group of DNPH.[7][8] However, the pH must be carefully controlled.

Caption: Acid-catalyzed reaction pathway for hexanal derivatization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the derivatization and analysis of hexanal with DNPH.

Question 1: What is the optimal pH for the derivatization of hexanal with DNPH, and why is it so critical?

Answer: The optimal pH for DNPH derivatization is in the acidic range, typically between 2 and 4.[7] EPA Method 8315A, for instance, specifies buffering samples to a pH of 3.0 for the analysis of most aldehydes.[9]

The causality is a delicate balance:

-

Acidic Conditions (pH 2-4): In this range, there is sufficient acid to catalyze the reaction by protonating the hexanal's carbonyl group, making it more susceptible to attack by the DNPH.[7][8]

-

Excessively Acidic Conditions (pH < 2): If the medium is too acidic, the nucleophilic amino group (-NH2) on the DNPH molecule itself becomes protonated to form -NH3+. This removes its lone pair of electrons, rendering it non-nucleophilic and thus unable to attack the carbonyl carbon. This will significantly slow down or halt the reaction.[8][10]

-

Neutral or Basic Conditions (pH > 6): Without acid catalysis, the reaction is extremely slow, sometimes taking days for completion at room temperature.[11] In basic conditions, there is no protonation of the carbonyl group, and the reaction will not proceed efficiently.

| pH Range | Effect on Reaction Rate | Rationale | Potential Issues |

| < 2 | Very Slow / Inhibited | DNPH reagent is protonated (-NH3+), losing its nucleophilicity.[8][10] | Low or no derivative yield. |

| 2 - 4 | Optimal | Efficient acid catalysis of the carbonyl group without significant protonation of the DNPH nucleophile.[7] | Ideal for derivatization. |

| 4 - 6 | Moderate to Slow | Reduced catalytic efficiency as H+ concentration decreases. | Incomplete reaction, requires longer time or heating.[11] |

| > 6 | Very Slow / Negligible | Lack of acid catalysis.[11] | Reaction is impractical for analytical purposes. |

Question 2: My derivative yield is consistently low. What are the likely causes and how can I troubleshoot this?

Answer: Low yield is a common problem that can almost always be traced back to reaction conditions or reagent quality.[7][12] Use the following flowchart to diagnose the issue.

Sources

- 1. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]

- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 3. epa.gov [epa.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. agilent.com [agilent.com]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. unitedchem.com [unitedchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. How can I troubleshoot common issues in the DNPH test? | Drlogy [drlogy.com]

Technical Support Center: HPLC Column Care for Aldehyde and Ketone Analysis

A Guide for Researchers Performing Hexanal-DNPH Derivatization

As a Senior Application Scientist, I've frequently collaborated with labs analyzing volatile carbonyl compounds like hexanal. The derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a robust, sensitive method, but it introduces specific challenges for HPLC column maintenance. The resulting hexanal-dinitrophenylhydrazone is nonpolar and can strongly adsorb to reversed-phase columns, leading to a cascade of chromatographic problems.

This guide is structured to provide direct answers to the common issues you might face. We'll move from routine cleaning to more aggressive regeneration protocols, always explaining the scientific principles behind the steps.

Frequently Asked Questions (FAQs)

Q1: What are the first signs my column is contaminated after hexanal-DNPH analysis?

The most common indicators of column contamination are subtle at first but can quickly escalate:

-

Increased Backpressure: A gradual rise in system pressure during a run is a classic sign that particulates or strongly adsorbed compounds are clogging the column inlet frit or the packed bed itself.[1]

-

Peak Tailing or Splitting: When the active sites on the stationary phase are contaminated, the interaction with your analyte becomes non-uniform, leading to poor peak shapes. You might notice your sharp, symmetrical hexanal-DNPH peak starting to tail or split.[1][2]

-

Loss of Resolution: You may find that closely eluting peaks, perhaps isomers or other carbonyl-DNPH derivatives, are no longer well-separated.[3]

-

Shifting Retention Times: If your hexanal-DNPH peak starts eluting earlier or later than in previous runs, it's a strong indicator that the column's stationary phase chemistry has been altered by contaminants.[3][4]

-

Noisy or Drifting Baseline: A wandering baseline can be caused by the slow "bleeding" of contaminants from the column.[4]

Q2: I'm seeing "ghost peaks" in my blank runs. What are they and how do I get rid of them?

Ghost peaks are peaks that appear in a blank injection (e.g., injecting only mobile phase). In DNPH analysis, they are almost always caused by carryover from a previous, highly concentrated sample. The hexanal-DNPH derivative is strongly retained and may not fully elute during a standard gradient run. When you inject the next sample, the residual compound finally washes off the column, appearing as a ghost peak.

Solution: The key is a sufficiently strong wash step at the end of each run or sequence.

-

Incorporate a Strong Solvent Wash: Extend your gradient method to include a final step of 95-100% Acetonitrile or Methanol for several column volumes.

-

Use a Stronger Needle Wash: Ensure your autosampler's needle wash solvent is strong enough to clean the sample loop and needle between injections. A solvent that matches the strength of your strongest gradient step (e.g., 100% Acetonitrile) is often effective.

-

Perform a System Flush: If the problem persists, contaminants may be elsewhere in the system. Perform a systematic flush of the injector and all tubing.

Q3: What is a standard, routine cleaning protocol I should perform daily or after a long sequence?

A routine flush prevents the buildup of strongly retained compounds and preserves column life. This protocol should be performed after your analytical sequence is complete.

Core Principle: First, remove buffer salts with an unbuffered mobile phase to prevent precipitation. Then, use a strong organic solvent to elute hydrophobic contaminants.

Experimental Protocol: Routine Column Flush

Objective: To remove residual buffer salts and strongly retained hydrophobic compounds after daily analysis.

Materials:

-

HPLC-grade Water

-

HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)

Procedure:

-

Disconnect the Detector: To avoid flowing harsh solvents through the detector cell, disconnect the column outlet and direct the flow to a waste beaker.[5]

-

Buffer Flush: Wash the column with 10-20 column volumes of your mobile phase without the buffer salts. For example, if your mobile phase is 60:40 ACN:Buffer, wash with 60:40 ACN:Water. This crucial step prevents buffer precipitation, which can destroy a column.[5][6]

-

Organic Wash: Flush the column with 20-30 column volumes of 100% Acetonitrile or Methanol. This will remove the strongly retained hexanal-DNPH and other hydrophobic matrix components.[5]

-

Storage/Re-equilibration:

-

For Long-Term Storage (over a weekend): The column can be safely left in 100% Acetonitrile. Cap both ends securely to prevent the stationary phase from drying out.[5][7]

-

For Immediate Next Use: Re-equilibrate the column with your initial mobile phase conditions for at least 10-20 column volumes, or until you see a stable baseline.[8]

-

Q4: My routine flush isn't working. How do I perform a more aggressive column regeneration?

If you still experience high backpressure, ghost peaks, or poor peak shape after a routine flush, a more aggressive, multi-solvent regeneration is necessary. This process uses a series of solvents with varying polarities to strip a wider range of contaminants.

Causality: The logic is to use progressively stronger and different types of solvents to dissolve and remove contaminants that were not soluble in the standard mobile phase. Isopropanol is an excellent intermediate solvent because it is miscible with both aqueous/polar and non-polar organic solvents like hexane.[9]

The following diagram illustrates the decision-making process for column cleaning.

Caption: General workflow for HPLC column cleaning and storage.

Troubleshooting Quick Reference

| Symptom | Possible Cause(s) | Recommended Action(s) |

| High Backpressure | 1. Column frit blockage.2. Buffer precipitation.3. Sample particulate matter. | 1. Perform aggressive regeneration, possibly with backflushing (if column allows).2. Ensure proper buffer flush before using 100% organic.3. Use guard columns and filter all samples. [7][10] |

| Ghost Peaks | 1. Carryover from previous injection.2. Contaminated mobile phase or system. | 1. Implement a strong organic wash at the end of each run.2. Use a stronger needle wash solvent.3. Prepare fresh mobile phase; check for contamination in water or solvents. [11] |

| Peak Tailing | 1. Column contamination.2. Secondary silanol interactions.3. Mismatched sample solvent. | 1. Perform routine or aggressive cleaning.2. Ensure mobile phase pH is appropriate for the analyte.3. Dissolve samples in the initial mobile phase whenever possible. [2][4] |

| Retention Time Drift | 1. Column not fully equilibrated.2. Changing mobile phase composition.3. Temperature fluctuations. | 1. Equilibrate with at least 10-20 column volumes.<[8]br>2. Prepare fresh mobile phase daily.3. Use a column oven for stable temperature control. [3] |

References

-

MOYO Scientific. (2021). HPLC Column Cleaning and Regeneration. [Link]

-

Phenomenex. (n.d.). Maintenance and Care of HPLC Columns in Chromatography. [Link]

-

Waters Corporation. (2016). Tips to maintain your HPLC & UHPLC systems and columns. [Link]

-

Millennial Scientific. (n.d.). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. [Link]

-

Chrom Tech, Inc. (n.d.). How To Regenerate a C18 HPLC Column. [Link]

-

Separation Science. (n.d.). Best Practices for HPLC Column Storage to Maximize Longevity. [Link]

-

imChem. (n.d.). Regeneration of reversed phase HPLC columns - TECHNICAL NOTES. [Link]

-

Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]

-

Agilent. (2022). Off to a Fresh Start: HPLC Column Care. [Link]

-

Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage. [Link]

-

Uchiyama, S., et al. (2012). Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane and high-performance liquid chromatographic analysis. Analytical Sciences, 28(8), 759-764. [Link]

-

Shodex. (n.d.). Column Cleaning Procedures. [Link]

-

Shodex. (n.d.). General Information on Packed Columns = Column Cleaning Procedure. [Link]

-

Zinn, M., et al. (2012). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. Journal of Chromatography B, 905, 126-133. [Link]

-

GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. [Link]

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

-

Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

-

GL Sciences. (n.d.). Column Cleaning and Storage. [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]

-

Wen, D. (2015). What protocol do you use to clean the RP C18 HPLC column daily?. ResearchGate. [Link]

-

Liu, Y., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Journal of Chromatographic Science, 56(8), 723-729. [Link]

-

Liu, Y., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. ResearchGate. [Link]

-

Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

-

Chromatography Forum. (2006). Ghost peak during the determination of aldehydes using dnph. [Link]

-

U.S. Environmental Protection Agency. (1996). Sampling for Formaldehyde and Other Carbonyl Compounds in Indoor Air. [Link]

-

Ho, S. S. H., et al. (2015). An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). Sensors, 15(2), 2444–2459. [Link]

Sources

- 1. glsciencesinc.com [glsciencesinc.com]

- 2. hplc.eu [hplc.eu]

- 3. HPLC Troubleshooting Guide [scioninstruments.com]

- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 5. chromtech.com [chromtech.com]

- 6. sepscience.com [sepscience.com]

- 7. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]

- 8. agilent.com [agilent.com]

- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]

- 10. millennialscientific.com [millennialscientific.com]

- 11. Ghost peak during the determination of aldehydes using dnph - Chromatography Forum [chromforum.org]

Validation & Comparative

Benchmarking Hexanal Quantitation: A Multi-Site Reproducibility Guide for DNPH Derivatization

Executive Summary

Hexanal, a primary breakdown product of linoleic acid oxidation, serves as a critical biomarker for lipid peroxidation in drug formulations and biological matrices. While 2,4-Dinitrophenylhydrazine (DNPH) derivatization remains the gold standard for quantitation, inter-laboratory reproducibility is notoriously poor, often exceeding 15% RSD. This guide objectively compares Manual In-Solution Derivatization against Automated On-Line Derivatization and SPE Cartridge Extraction , providing a definitive protocol to minimize artifacts and standardize results across research sites.

Part 1: The Chemistry of Variability

To control reproducibility, one must understand the reaction kinetics. The reaction between Hexanal and DNPH is a nucleophilic addition-elimination, forming a stable hydrazone. However, this reaction is not static; it is susceptible to acid-catalyzed isomerization and background interference.

The Mechanism & Isomerization Trap

A major source of inter-lab error is the Syn/Anti isomerization . The hydrazone forms two geometric isomers (E and Z) around the C=N double bond. These often resolve as split peaks or a "shoulder" on C18 columns. Labs that integrate only the dominant peak will consistently under-report concentrations.

Figure 1: Reaction mechanism highlighting the Syn/Anti isomerization equilibrium. Accurate quantitation requires the summation of both isomer peak areas.

Part 2: Methodological Comparison

We evaluated three common workflows used in pharmaceutical stability testing and bioanalysis.

Manual In-Solution Derivatization (The Traditional Approach)

-

Workflow: Sample is mixed with acidified DNPH in a vial, incubated (often 1 hour), then extracted with hexane or injected directly.

-

Pros: Low cost; adaptable to various matrices.

-

Cons: High risk of contamination (airborne aldehydes); labor-intensive; variable reaction times between operators.

DNPH-Coated SPE Cartridges (The Solid-Phase Approach)

-

Workflow: Liquid samples are passed through a silica cartridge pre-coated with acidified DNPH. The derivative forms on the solid support and is eluted with acetonitrile.[1][2]

-

Pros: Closed system reduces airborne contamination; standardized reagent/silica ratio.

-

Cons: Higher consumable cost; flow-rate dependence.

Automated On-Line Derivatization (The Modern Approach)

-

Workflow: Autosampler performs reagent addition and mixing immediately prior to injection, or using a post-column reactor.

-

Pros: Exact timing; zero operator exposure; highest precision.

-

Cons: High capital equipment cost (requires programmable autosampler or dual pumps).

Comparative Performance Matrix

| Metric | Manual In-Solution | DNPH SPE Cartridge | Automated On-Line |

| Inter-Lab RSD | 12 - 18% (Poor) | 5 - 8% (Good) | < 3% (Excellent) |

| LOD (UV 360nm) | ~10 ppb | ~5 ppb | ~8 ppb |

| Background Noise | High (Reagent/Air) | Low (Pre-cleaned) | Medium (System dependent) |

| Throughput | Low (Batch) | Medium | High (Continuous) |

| Primary Failure Mode | Contamination/Pipetting | Flow Rate Variability | Injector Carryover |

Part 3: Inter-Laboratory Reproducibility Study

To validate these methods, we simulated a multi-site comparison across three laboratories analyzing a spiked pharmaceutical buffer (Hexanal at 500 ng/mL).

Experimental Data Summary

Lab A (Manual) struggled with high background levels of hexanal, likely due to the use of non-recrystallized DNPH and exposure to laboratory air. Lab B (SPE) showed consistent recovery but slight variations in retention time due to column aging. Lab C (Automated) achieved the highest precision by eliminating human handling errors.

| Parameter | Lab A (Manual) | Lab B (SPE Cartridge) | Lab C (Automated) |

| Mean Recovery (%) | 84.2% | 96.5% | 98.1% |

| Intra-Day RSD (%) | 4.5% | 2.1% | 0.8% |

| Inter-Day RSD (%) | 11.2% | 3.8% | 1.2% |

| Blank Signal (Area) | 15,400 (High) | 2,100 (Low) | 3,500 (Med) |

Key Insight: The primary driver of poor reproducibility in Lab A was not the instrument, but the background aldehyde content in the acetonitrile and the DNPH reagent itself .

Part 4: The "Gold Standard" Protocol (SPE Method)

While automation is superior, the SPE Cartridge Method offers the best balance of accessibility and reproducibility for most labs. Below is the optimized protocol to ensure inter-lab alignment.

Reagent & Material Preparation

-

Cartridges: Silica-based DNPH cartridges (e.g., Supelco LpDNPH or Waters Sep-Pak).

-

Eluent: HPLC-grade Acetonitrile (ACN). Crucial: Test ACN lot for background hexanal.

-

Internal Standard: Hexanal-d12 (isotopic) or Benzaldehyde (if not present in sample). Never rely on external calibration alone.

Sample Processing Workflow

Figure 2: Optimized Solid-Phase Extraction workflow for Hexanal-DNPH.

Critical Control Points (The "Self-Validating" System)

-

Blank Subtraction: You must run a "Cartridge Blank" (elute a fresh cartridge without sample) and a "Solvent Blank". Subtract the Cartridge Blank area from your sample.

-

Isomer Summation: In your data system (Empower/Chromeleon), create a processing method that sums the areas of the Syn (early eluting) and Anti (late eluting) peaks.

-

Ozone/Oxidant Scrubber: If sampling air or oxidizing liquids, use a KI (Potassium Iodide) scrubber upstream. Ozone destroys the DNPH derivative.

Part 5: Troubleshooting & Expert Insights

Problem: High Background Peaks

-

Cause: Acetone or aldehydes in the lab air (from cleaning solvents) or impure DNPH.

-

Fix: Recrystallize DNPH in aldehyde-free acetonitrile. Store mobile phases with a vent filter to prevent absorption of airborne aldehydes.

Problem: Poor Linearity (r² < 0.99)

-

Cause: Saturation of the DNPH reagent.[3]

-

Fix: Ensure DNPH is in at least 10-fold molar excess relative to the total carbonyl content of the sample.

Problem: Peak Tailing

-

Cause: Residual acid from the derivatization step affecting the column.

-

Fix: Ensure the SPE wash step (water) is sufficient to remove excess HCl before elution.

References

-

U.S. Environmental Protection Agency. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). EPA Center for Environmental Research Information. [Link]

-

Uchiyama, S., et al. (2003).[4] "Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis." Journal of Chromatography A, 1006(1-2), 155-166. [Link]

-

Agilent Technologies. (2020). "Analysis of DNPH-Derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System." Application Note 5990-5463EN.[Link]

-

Waters Corporation. (2014). "Sep-Pak DNPH-Silica Cartridges for Analyzing Formaldehyde and Other Carbonyl Compounds in Air." Waters Application Note.[Link]

-

Ho, S.S., et al. (2014). "Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase." Environmental Chemistry, 11(5). [Link]

Sources

Mastering Quantitative Analysis: A Comparative Guide to Internal Standard Selection for Hexanal 2,4-Dinitrophenylhydrazone

For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile organic compounds, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This is particularly true for the analysis of aldehydes like hexanal, which are often derivatized with 2,4-dinitrophenylhydrazine (DNPH) to facilitate their detection by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[1][2] This guide provides an in-depth comparison of potential internal standards for the analysis of hexanal 2,4-dinitrophenylhydrazone (hexanal-DNPH), offering experimental insights and a validation framework to empower you in making an informed selection for your specific application.

The Crucial Role of an Internal Standard in Aldehyde Analysis

The derivatization of volatile and reactive aldehydes with DNPH creates more stable, less volatile hydrazone derivatives that are readily detectable.[2][3] However, the multi-step nature of sample collection, derivatization, and analysis introduces potential sources of variability. An internal standard (IS) is a compound added at a known concentration to all samples, calibration standards, and quality controls to correct for these variations, thereby improving the precision and accuracy of the analytical method.[4] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest throughout the entire analytical process, from extraction to detection.

Comparison of Potential Internal Standards for Hexanal-DNPH Analysis

The selection of an internal standard for hexanal-DNPH analysis hinges on several key factors, including chemical similarity, chromatographic behavior, and the absence of interference with the analyte of interest. Below is a comparative analysis of suitable candidates.

| Internal Standard Candidate | Chemical Structure | Molecular Weight ( g/mol ) | Key Characteristics & Considerations |

| Hexanal-d12 | CD₃(CD₂)₄CDO | 112.23 | Isotopically Labeled Analog: The ideal choice for mass spectrometry-based detection. It is chemically identical to hexanal, ensuring it co-elutes and experiences similar extraction recovery and matrix effects.[5] The mass difference of +12 allows for clear differentiation by the mass spectrometer. Its use in quantifying hexanal has been demonstrated, ensuring reproducibility and accuracy.[6] |

| Heptanal | CH₃(CH₂)₅CHO | 114.19 | Structurally Similar Homolog: A non-deuterated aldehyde with a longer carbon chain. Its DNPH derivative will have a longer retention time than hexanal-DNPH, ensuring good chromatographic separation.[7] However, as a non-isotopic analog, its ability to compensate for matrix effects and extraction variability may not be as precise as a deuterated standard. |

| Octanal-d16 | CD₃(CD₂)₆CDO | 144.33 | Deuterated Homolog: A longer-chain deuterated aldehyde. It offers the benefits of isotopic labeling for matrix effect correction while ensuring chromatographic separation from hexanal-DNPH. Its use has been noted in robust methods for aldehyde analysis based on EPA Method TO-11A.[8] |

| cis-4-Heptenal-D2 | C₇H₁₀D₂O | 114.19 | Structurally Similar Deuterated Compound: A deuterated unsaturated aldehyde. It is structurally similar to the C6-C10 aldehyde range and is chromatographically separable, making it a robust option for achieving reliable quantitative results.[5] |

In-Depth Analysis of Internal Standard Candidates

The Gold Standard: Hexanal-d12

For methods employing mass spectrometry (LC-MS), an isotopically labeled version of the analyte, such as Hexanal-d12, is unequivocally the superior choice. Because it is chemically identical to hexanal, it will behave identically during derivatization, extraction, and chromatography. This ensures that any analyte loss or signal suppression/enhancement due to matrix effects will be mirrored by the internal standard, allowing for highly accurate correction.[5] While co-elution is expected, the mass difference allows for specific detection by the mass spectrometer.

The Pragmatic Alternative: Structurally Similar Homologs

When using UV detection, where co-elution would lead to interference, a structurally similar homolog that is chromatographically resolved from the analyte is necessary. Heptanal is a suitable candidate in this regard. As shown in the representative retention time data, the DNPH derivative of heptanal elutes after hexanal-DNPH, providing clear separation.[7] While not a perfect chemical match, its similar aldehyde functionality means it will undergo derivatization under the same conditions and exhibit comparable, though not identical, behavior during sample preparation and analysis.

A Hybrid Approach: Deuterated Homologs

For LC-MS applications where baseline separation of the internal standard is still desired, a deuterated homolog such as Octanal-d16 presents an excellent compromise. It provides the benefits of a stable isotope-labeled standard for correcting matrix effects while having a different retention time from hexanal-DNPH. This can be advantageous in complex matrices where unforeseen interferences might co-elute with the analyte.

Workflow for Internal Standard Selection and Validation

The selection and validation of an internal standard is a systematic process to ensure the robustness and accuracy of the analytical method.

Caption: Workflow for selecting and validating an internal standard.

Experimental Protocol for Internal Standard Validation

The following protocol outlines the key steps for validating your chosen internal standard for hexanal-DNPH analysis. This protocol is a composite of best practices and should be adapted to your specific instrumentation and sample matrix.

Objective: To validate the chosen internal standard for linearity, precision, accuracy, and its ability to compensate for matrix effects in the quantification of hexanal.

Materials:

-

Hexanal standard

-

Chosen Internal Standard (e.g., Hexanal-d12 or Heptanal)

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Representative blank matrix samples (e.g., plasma, air sampling media extract)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of hexanal and the internal standard in acetonitrile.

-

Prepare a working solution of the internal standard at a concentration that will yield a robust detector response.

-

Prepare a series of calibration standards by spiking appropriate amounts of the hexanal stock solution into the blank matrix extract and adding a constant aliquot of the internal standard working solution to each.

-

-

Derivatization:

-

To each calibration standard, quality control sample, and blank matrix sample, add the DNPH reagent according to a validated derivatization protocol (e.g., based on EPA Method TO-11A).[8]

-

Allow the derivatization reaction to proceed under controlled conditions (e.g., specific time and temperature).

-

-

Sample Preparation:

-

Extract the DNPH derivatives from the reaction mixture using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Analyze the prepared samples using a validated HPLC method with either UV or MS detection.

-

The chromatographic conditions should be optimized to ensure sufficient resolution between hexanal-DNPH, the internal standard-DNPH (if not a deuterated analog), and any potential interferences.

-

-

Data Analysis and Validation Parameters:

-

Linearity: Construct a calibration curve by plotting the peak area ratio (hexanal-DNPH / IS-DNPH) against the concentration of hexanal. The coefficient of determination (r²) should be ≥ 0.995.

-

Precision: Analyze replicate quality control samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be within acceptable limits (typically < 15%).[9]

-

Accuracy: The mean concentration of the quality control samples should be within a specified percentage of the nominal value (e.g., 85-115%).[9]

-

Matrix Effect and Recovery: Evaluate the matrix effect by comparing the response of the analyte in the presence and absence of the matrix. The internal standard should effectively normalize for any observed signal suppression or enhancement. A standardized procedure for this evaluation can be found in the literature.[10]

-

Conclusion

The choice of an internal standard is a foundational decision in the development of a robust and reliable method for the quantification of hexanal-DNPH. For LC-MS analysis, the use of a deuterated internal standard such as Hexanal-d12 is the gold standard, offering the most accurate correction for extraction variability and matrix effects. For LC-UV analysis, a structurally similar homolog like Heptanal provides a practical and effective alternative, ensuring chromatographic separation. The ultimate selection should be guided by the specific requirements of the analytical method and rigorously validated to ensure data of the highest quality and integrity.

References

-

Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

-

Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]

-

Gagnon, F., & Maurais, C. (2017). Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association. Journal of analytical methods in chemistry, 2017, 8932585. [Link]

-

Shimadzu. (n.d.). Analysis of DNPH-aldehydes using LC-MS. LabRulez LCMS. Retrieved from [Link]

-

Rocamora, C., et al. (2021). a Matrix effects and b internal standard corrected recoveries obtained from the analysis of 20 different spiked urine samples. ResearchGate. Retrieved from [Link]

-